
3-Bromo-6-nitroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-nitroquinolin-4-ol is a heterocyclic compound with the molecular formula C9H5BrN2O3. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and synthetic organic chemistry. The compound is characterized by the presence of bromine and nitro groups at the 3 and 6 positions, respectively, and a hydroxyl group at the 4 position on the quinoline ring .
Méthodes De Préparation
The synthesis of 3-Bromo-6-nitroquinolin-4-ol typically involves the bromination and nitration of quinoline derivatives. One common method includes the bromination of 4-hydroxyquinoline followed by nitration under controlled conditions. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid or other nitrating agents . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Bromo-6-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-6-nitroquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The exact mechanism of action of 3-Bromo-6-nitroquinolin-4-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the nitro and bromine groups may influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
3-Bromo-6-nitroquinolin-4-ol can be compared with other quinoline derivatives, such as:
3-Nitro-4-quinolinol: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-3-nitroquinolin-4-ol: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties
Propriétés
Numéro CAS |
1397199-11-9 |
|---|---|
Formule moléculaire |
C9H5BrN2O3 |
Poids moléculaire |
269.05 g/mol |
Nom IUPAC |
3-bromo-6-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrN2O3/c10-7-4-11-8-2-1-5(12(14)15)3-6(8)9(7)13/h1-4H,(H,11,13) |
Clé InChI |
CFRYTZLRTCUJQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene](/img/structure/B13447964.png)
![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)


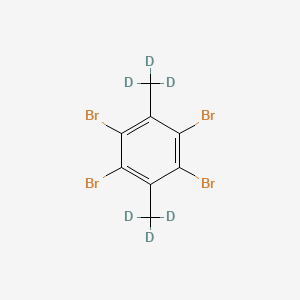
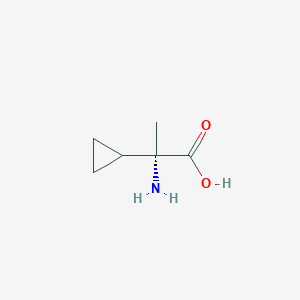
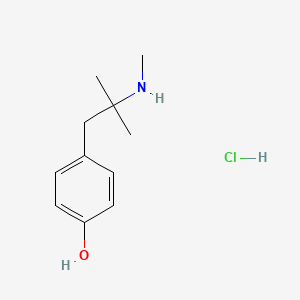
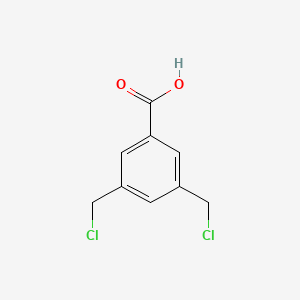

![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)
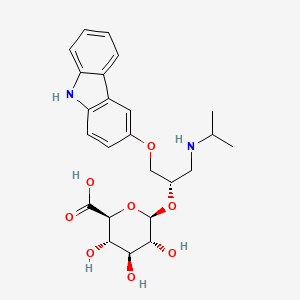

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
